Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920414
InChI: InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C13H11ClFNO2
Molecular Weight: 267.68 g/mol

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15920414

Molecular Formula: C13H11ClFNO2

Molecular Weight: 267.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate -

Specification

Molecular Formula C13H11ClFNO2
Molecular Weight 267.68 g/mol
IUPAC Name ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3
Standard InChI Key YFALHVWBJPIDGH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl

Introduction

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 4-position, a fluorine atom at the 5-position, a methyl group at the 8-position, and an ethyl ester functional group attached to the carboxylic acid at the 3-position. The unique combination of these functional groups contributes to its distinct chemical properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. These processes often start with the preparation of the quinoline core, followed by the introduction of the chlorine, fluorine, and methyl groups through various chemical transformations. The ethyl ester group is usually introduced in the final steps of the synthesis.

Characterization of this compound is typically achieved through spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analysis to confirm its chemical structure and purity.

Biological Activities and Potential Applications

Quinoline derivatives, including ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate, have been explored for their antimicrobial and anticancer properties. The presence of chlorine and fluorine substituents can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Studies on similar quinoline compounds have shown significant antimicrobial activity against various bacterial and fungal strains. The introduction of halogen atoms like chlorine and fluorine can increase the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes and exert its effects.

Anticancer Potential

While specific data on ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate's anticancer activity is limited, quinoline derivatives in general have been investigated for their potential to inhibit cancer cell growth. The mechanism often involves interference with cellular processes critical for proliferation.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Ethyl 4-chloroquinoline-3-carboxylateLacks fluorine and methyl substitutionsSimpler structure, potentially lower lipophilicity
Ethyl 4-fluoroquinoline-3-carboxylateContains fluorine instead of chlorineDifferent halogenation pattern, may affect biological activity
Ethyl 4-chloro-8-methylquinoline-3-carboxylateLacks fluorine substitution at position 5Different substitution pattern, potentially distinct biological profile
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylateContains both chlorine and fluorine with a methyl group at the 8-positionUnique combination of substituents, potentially enhanced biological activity

Research Findings and Future Directions

Research on ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is limited, but its unique structure suggests potential applications in drug development. Further studies are needed to fully explore its biological activities, optimize its pharmacological properties, and assess its safety and efficacy in preclinical models.

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